molecular formula C13H18O2 B1584835 Ethyl mesitylacetate CAS No. 5460-08-2

Ethyl mesitylacetate

Cat. No.: B1584835
CAS No.: 5460-08-2
M. Wt: 206.28 g/mol
InChI Key: OFZZPFNYAMIBNU-UHFFFAOYSA-N
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Description

Ethyl mesitylacetate, also known as ethyl 2-(2,4,6-trimethylphenyl)acetate, is an organic compound with the molecular formula C13H18O2. It is a clear, colorless liquid with a pleasant odor. This compound is primarily used in the fragrance industry due to its aromatic properties. It is also utilized in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl mesitylacetate can be synthesized through the esterification of mesitylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional steps such as distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl mesitylacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to mesitylacetic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to the corresponding alcohol.

    Substitution: The ester group in this compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Ethyl mesitylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl mesitylacetate involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate or intermediate, participating in nucleophilic acyl substitution reactions. The ester group in this compound is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Ethyl mesitylacetate can be compared with other similar compounds such as:

    Ethyl acetate: A simpler ester with a similar structure but lacking the aromatic ring.

    Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group.

    Mesityl oxide: A related compound with a different functional group (ketone) but similar aromatic properties.

Uniqueness: this compound is unique due to its combination of an aromatic ring with an ester functional group, providing both aromatic properties and reactivity typical of esters. This makes it valuable in both the fragrance industry and chemical synthesis .

Properties

IUPAC Name

ethyl 2-(2,4,6-trimethylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-15-13(14)8-12-10(3)6-9(2)7-11(12)4/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZZPFNYAMIBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278596
Record name ethyl mesitylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5460-08-2
Record name 5460-08-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl mesitylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2,4,6-trimethylphenylacetate was prepared according to the general experimental method from 2,4,6-trimethylphenylboronic acid (164 mg, 1.00 mmol). After workup by column chromatography (hexane/ethyl acetate, 5:1), ethyl 2,4,6-trimethylphenylacetate is obtained as a colourless liquid in a yield of 62% of theory. 1H NMR (200 MHz, CDCl3): δ=6.89 (s, 2H), 4.10-4.25 (m, 2H), 3.67 (s, 2H), 2.27-2.37 (m, 9H), 1.27 (t, J=7.1 Hz, 3H) ppm; 13C NMR (50 MHz, CDCl3): δ=171.9, 137.4, 136.8, 129.3, 129.2, 61.1, 35.6, 21.3, 20.6, 14.7 ppm; MS (70 eV), m/z (%): 206 (23) [M+], 160, (7), 133 (100), 105 (10) 91 (11); IR (NaCl): ν=2978 (m), 2867 (w), 1732 (s), 1157 (m), 1031 (m) cm−1.
Quantity
164 mg
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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